molecular formula C11H12O4 B8461973 Methyl 4-oxo-4-(4-hydroxyphenyl)butanoate CAS No. 39560-32-2

Methyl 4-oxo-4-(4-hydroxyphenyl)butanoate

Cat. No. B8461973
M. Wt: 208.21 g/mol
InChI Key: PVDDSSCYJCLGOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05135940

Procedure details

A mixture of the compound from Step A (77.3 g), 48% HBr (310 ml), and acetic acid (620 ml) was heated under reflux for 18 hours. The resulting mixture was cooled to room temperature and poured into 3 liters of water. The resulting solution was extracted with ethyl acetate (3×500 ml). The 200 ml), dried over Na2SO4, the solvents were removed by evaporation and the residue was dissolved in 10% HCl/methanol (500 ml). After 1 hour at room temperature the volatile components were removed by evaporation in vacuo. The resulting residue was triturated with hexane to yield the title compound, mp 115°-116°.
Quantity
77.3 g
Type
reactant
Reaction Step One
Name
Quantity
310 mL
Type
reactant
Reaction Step One
Quantity
620 mL
Type
reactant
Reaction Step One
Name
Quantity
3 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9](=[O:15])[CH2:10][CH2:11][C:12]([OH:14])=[O:13])=[CH:5][CH:4]=1.Br.[C:17](O)(=O)C>O>[OH:2][C:3]1[CH:8]=[CH:7][C:6]([C:9](=[O:15])[CH2:10][CH2:11][C:12]([O:14][CH3:17])=[O:13])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
77.3 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C(CCC(=O)O)=O
Name
Quantity
310 mL
Type
reactant
Smiles
Br
Name
Quantity
620 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
3 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 18 hours
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with ethyl acetate (3×500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The 200 ml), dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvents were removed by evaporation
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 10% HCl/methanol (500 ml)
CUSTOM
Type
CUSTOM
Details
After 1 hour at room temperature the volatile components were removed by evaporation in vacuo
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The resulting residue was triturated with hexane

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)C(CCC(=O)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.